5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid
Description
Chemical Classification and Nomenclature
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is a polyhalogenated, alkyl-substituted pyridine derivative bearing a carboxylic acid functional group. Its IUPAC name systematically describes its structure:
Alternative names include 3-carboxy-5-bromo-2-chloro-4,6-dimethylpyridine, reflecting functional group priority in nomenclature. The molecular formula is C$$9$$H$$8$$BrClNO$$_2$$ , with a molecular weight of 277.52 g/mol.
Historical Context and Development
The compound emerged from advancements in heterocyclic chemistry, particularly in functionalizing pyridine cores for pharmaceutical intermediates. Early synthetic routes for analogous pyridine carboxylic acids involved halogenation and carboxylation strategies, as seen in patents describing bromo-chloro pyridine syntheses. Modern methods leverage regioselective substitution reactions, such as the use of Grignard reagents or metallaphotoredox catalysis to introduce methyl and carboxylic acid groups. Its development parallels the growing interest in pyridine-based drug candidates, where halogen and methyl groups enhance metabolic stability and binding affinity.
Significance in Heterocyclic Chemistry
Pyridine derivatives are pivotal in medicinal chemistry due to their electronic versatility and ability to engage in hydrogen bonding and π-π interactions. This compound’s significance lies in:
- Multifunctional reactivity : The carboxylic acid enables esterification or amidation, while halogens (Br, Cl) permit cross-coupling reactions.
- Steric and electronic modulation : Methyl groups at C4 and C6 increase steric bulk, influencing substrate selectivity in synthesis.
- Drug intermediate utility : Similar structures are precursors to antagonists targeting dopamine and serotonin receptors, underscoring their pharmacological relevance.
Structural Framework and Functional Group Analysis
The molecule’s structure is defined by:
- Pyridine ring : Aromaticity is maintained despite electron-withdrawing substituents (Br, Cl, COOH), which reduce electron density at adjacent positions.
- Substituent effects :
- Carboxylic acid : Enhances hydrophilicity and serves as a site for derivatization (e.g., salt formation).
- Halogens : Bromo (C5) and chloro (C2) direct electrophilic substitution to specific positions, while their inductive effects stabilize negative charges.
- Methyl groups : Increase lipophilicity and steric hindrance, impacting solubility and reaction kinetics.
A computational analysis of analogous pyridines reveals reduced HOMO-LUMO gaps compared to benzene, enhancing reactivity in electrophilic environments. The carboxylic acid’s pKa (~2–3) is typical for aromatic acids, facilitating deprotonation under physiological conditions.
Properties
IUPAC Name |
5-bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQHVRACIFPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Principles of Synthesis
The synthesis of halogenated pyridine derivatives often involves several key steps:
- Halogenation : Introducing bromine or chlorine into the pyridine ring.
- Alkylation : Adding methyl groups to the pyridine ring.
- Carboxylation : Introducing a carboxylic acid group.
These steps can be achieved through various reagents and conditions, such as using hypohalites for halogenation and Grignard reagents for alkylation.
Challenges and Considerations
- Regioselectivity : Ensuring that halogenation and alkylation occur at the desired positions on the pyridine ring.
- Yield and Purity : Maximizing the yield and purity of the final product through careful control of reaction conditions.
- Safety : Handling hazardous reagents like bromine and phosphorus oxychloride requires appropriate safety measures.
Data and Research Findings
While specific data on the synthesis of 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid is limited, related compounds provide insights into potential yields and conditions:
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Research Findings and Trends
- Halogen Effects : Bromine and chlorine enhance electrophilic substitution reactivity, but iodine’s bulkiness limits its use in sterically demanding reactions .
- Functional Group Impact : Carboxylic acids are prioritized in prodrug design, while nitriles serve as versatile intermediates for heterocycle elongation .
- Safety Profiles : The carbonitrile derivative poses inhalation and dermal hazards (Risk Code 20/21/22), whereas carboxylic acids may require corrosion-resistant handling .
Biological Activity
5-Bromo-2-chloro-4,6-dimethylpyridine-3-carboxylic acid (CAS Number: 1781220-56-1) is a heterocyclic compound characterized by the presence of both bromine and chlorine atoms on a pyridine ring, along with a carboxylic acid functional group. This unique structure endows the compound with significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is C8H7BrClNO2. It can undergo various chemical reactions, including substitution, oxidation, and coupling reactions. These properties allow for its use as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its functional groups. The halogen atoms can form halogen bonds, while the carboxylic acid group can engage in hydrogen bonding and ionic interactions. These interactions may modulate the activity of target enzymes or receptors, influencing various biological pathways.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including those related to this compound, exhibit anticancer properties. For instance, studies have shown that certain pyridine derivatives can significantly reduce cell viability in human lung adenocarcinoma (A549) cells. The structure-dependence of these anticancer activities suggests that modifications to the base compound can enhance efficacy .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| This compound | A549 | TBD | Potential candidate for further modification |
| Compound X | A549 | 64% | Enhanced activity due to specific substitutions |
| Compound Y | A549 | 61% | Similar structure with improved cytotoxicity |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against multidrug-resistant strains of bacteria. For example, studies have indicated that certain derivatives exhibit selective activity against Staphylococcus aureus, including strains resistant to common antibiotics like linezolid . This highlights the potential for developing new antimicrobial agents based on this compound.
Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains
| Compound | Pathogen | Inhibition Zone (mm) | Notes |
|---|---|---|---|
| This compound | S. aureus | TBD | Effective against resistant strains |
| Compound A | E. coli | TBD | Lower activity compared to S. aureus |
| Compound B | K. pneumoniae | TBD | Moderate inhibition observed |
Case Studies
Several studies have investigated the biological activities of pyridine derivatives similar to this compound:
- Study on Anticancer Properties : A study demonstrated that modifications to the pyridine ring could enhance anticancer activity against A549 cells. Specific substitutions increased cytotoxicity while maintaining low toxicity towards non-cancerous cells .
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties against drug-resistant pathogens. The results indicated that certain compounds derived from this base structure could effectively inhibit the growth of resistant strains .
Q & A
Q. Optimization Tips :
- Use Pd(PPh₃)₄ or CuI catalysts for regioselective halogenation.
- Monitor reaction progress with LC-MS to avoid over-halogenation.
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR :
- Carboxylic Acid Proton : Broad signal at δ 10-13 ppm (may exchange in D₂O).
- Methyl Groups : Sharp singlets at δ 2.3-2.6 ppm (C4 and C6 methyl).
- Aromatic Protons : Doublets or triplets between δ 7.5-8.5 ppm (pyridine ring).
- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and O-H stretch (carboxylic acid) at 2500-3000 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 278 (C₉H₈BrClNO₂) with fragments indicating loss of COOH (Δ m/z 45) .
Advanced: How can researchers resolve contradictions in reported reactivity of the bromine substituent during cross-coupling reactions?
Methodological Answer:
Discrepancies often arise from steric hindrance by adjacent methyl groups or competing side reactions. Strategies include:
Q. Example Protocol :
| Condition | Outcome (Yield) | Reference |
|---|---|---|
| Pd(dba)₂, XPhos, DMF, 80°C | 72% | |
| CuI, NEt₃, THF, 25°C | 35% (side products) |
Advanced: What are the stability concerns for this compound under acidic or basic conditions, and how should storage be managed?
Methodological Answer:
- Acidic Conditions : The carboxylic acid group may protonate, enhancing solubility but risking decarboxylation above 60°C.
- Basic Conditions : Deprotonation can lead to esterification or nucleophilic displacement of halogens.
Q. Storage Recommendations :
- Store at 2–8°C in airtight containers with desiccants.
- Avoid prolonged exposure to light (use amber vials) .
Advanced: How can this compound serve as a building block in medicinal chemistry, particularly for kinase inhibitors?
Methodological Answer:
The pyridine core and halogen substituents make it valuable for:
- Scaffold Functionalization : Introduce sulfonamides or amides at the carboxylic acid for target binding.
- Kinase Binding : Bromine and chlorine enhance hydrophobic interactions in ATP-binding pockets.
Case Study :
A derivative with a 4,6-dimethylpyridine core showed IC₅₀ = 12 nM against EGFR kinase in preclinical trials .
Advanced: How to troubleshoot low yields in amide coupling reactions involving this carboxylic acid?
Methodological Answer:
- Activation Methods : Use EDCl/HOBt or DCC/DMAP for efficient activation.
- Solvent Choice : Anhydrous DMF or CH₂Cl₂ minimizes side reactions.
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the amide .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
